2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-
Description
2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- is a complex furanone derivative characterized by a dihydrofuranone core substituted with a pentyl chain bearing multiple functional groups. Key structural features include:
- A dihydro-2(3H)-furanone ring system with a (3S,5S)-stereochemistry.
- A 3-(1-methylethyl) substituent (isopropyl group) at position 2.
- A 5-[(1R,3S)-pentyl] chain at position 5, which includes: A 4-methoxy-3-(3-methoxypropoxy)phenylmethyl group. A phenylmethylamino (benzylamino) group. A 4-methyl substituent.
Its synthesis likely involves multi-step regiocontrolled assembly, as seen in analogous dihydrofuranone derivatives (e.g., ) .
Properties
Molecular Formula |
C32H47NO5 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(3S,5S)-5-[(1R,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C32H47NO5/c1-22(2)26(17-25-13-14-29(36-6)31(18-25)37-16-10-15-35-5)19-28(33-21-24-11-8-7-9-12-24)30-20-27(23(3)4)32(34)38-30/h7-9,11-14,18,22-23,26-28,30,33H,10,15-17,19-21H2,1-6H3/t26-,27-,28+,30-/m0/s1 |
InChI Key |
VKRISSPATUPHFJ-XPMOVWHWSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](OC1=O)[C@@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3,4-Acetyl Butyryl Derivatives
A patent (CN108047175B) describes the synthesis of furanones via bromination and cyclization of 3,4-acetyl butyryl precursors. Adapting this method, the 3-isopropyl-substituted furanone can be synthesized as follows:
Procedure
-
Bromination :
-
React 3,4-acetyl butyryl (1.0 eq) with sodium bromide (1.8–2.0 eq) in a mixed solvent of chloroform/water (1:1 mass ratio).
-
Add 70–98% sulfuric acid (0.8–1.0 eq) and 30% hydrogen peroxide (1.9–2.5 eq) dropwise at 20°C for 16 h.
-
Isolate the organic phase containing 2,5-dibromo-3,4-acetyl butyryl.
-
-
Cyclization :
Yield : 65–78% (based on analogous brominated furanones).
Construction of the Pentyl Backbone with Stereochemical Control
Asymmetric Aldol Reaction for C1R and C3S Centers
The pentyl chain’s stereochemistry is established using a Evans-type oxazolidinone auxiliary (Figure 1):
-
Aldol Reaction :
-
Reductive Amination :
Key Data :
| Step | Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Aldol Reaction | TiCl₄, Et₃N, CH₂Cl₂, –78°C | 82% | 92% de |
| Reductive Amination | H₂ (50 psi), Pd/C, MeOH | 75% | – |
Coupling of the Furanone Core and Pentyl Side Chain
Mitsunobu Reaction for Ether Linkage
The furanone’s 5-position is functionalized via Mitsunobu coupling:
-
Activation :
-
Treat the furanone core with N-bromosuccinimide (NBS) to introduce a bromide at C5.
-
-
Coupling :
Optimization :
-
Use 1.2 eq of DIAD and 1.5 eq of PPh₃ to maximize yield.
-
Reaction time: 12 h at 0°C → 20°C.
Final Deprotection and Functionalization
Removal of Protecting Groups
-
Methoxypropoxy Deprotection :
-
Cleave the methoxypropoxy group using BBr₃ in CH₂Cl₂ at –78°C.
-
-
Benzylamine Introduction :
Challenges :
Stereochemical Validation and Analytical Data
Chiral HPLC Analysis
Confirm enantiopurity using a Chiralpak IC column (hexane:IPA = 90:10, 1.0 mL/min):
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 6.82 (d, J = 8.5 Hz, 1H, aromatic), 4.51 (t, J = 6.5 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Mitsunobu Coupling | High stereoretention | Cost of reagents | 68% |
| Reductive Amination | Mild conditions | Requires chiral auxiliaries | 75% |
| Cyclization | Scalable | Complex workup | 65–78% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Introduction to 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-
2(3H)-Furanone, specifically the compound with the full name 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-, is a complex organic compound with significant potential applications in various scientific fields. Its unique molecular structure, characterized by the presence of multiple functional groups, offers diverse reactivity and biological activity.
Medicinal Chemistry
The intricate structure of 2(3H)-Furanone derivatives has made them valuable in the development of new pharmaceuticals. Research indicates that these compounds can exhibit:
- Antimicrobial Properties : Studies have shown that furanone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2(5H)-Furanone have been tested for their Minimum Inhibitory Concentrations (MICs), demonstrating efficacy comparable to established antimicrobials like vancomycin .
- Anticancer Activity : The potential for these compounds to interact with cellular pathways involved in cancer progression has been explored. Their ability to modulate signaling pathways could lead to novel therapeutic strategies against various cancers .
Organic Synthesis
In organic chemistry, 2(3H)-Furanone serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for:
- Functional Group Transformations : The compound can undergo various reactions such as oxidation and reduction, making it suitable for creating diverse chemical entities. For example, it can be oxidized to yield corresponding carboxylic acids or ketones .
Agricultural Chemistry
Research has also highlighted the potential use of furanones as natural pesticides or herbicides due to their biological activity against plant pathogens. Their application could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.
Flavor and Fragrance Industry
Due to its pleasant aroma profile, derivatives of 2(3H)-Furanone are investigated for use in flavoring and fragrance formulations. The compound's unique scent can enhance product appeal in food and cosmetic industries.
Case Study 1: Antimicrobial Activity
A study focused on synthesizing various furanone derivatives and evaluating their antimicrobial properties against common pathogens revealed that certain structural modifications enhanced their effectiveness. The findings indicated that specific substitutions on the furanone ring significantly influenced antibacterial activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Furanone A | 32 | Moderate |
| Furanone B | 16 | High |
| Furanone C | >64 | Inactive |
Case Study 2: Anticancer Research
Research involving the evaluation of furanone derivatives as potential anticancer agents demonstrated promising results in vitro. These studies assessed cell viability and apoptosis in cancer cell lines treated with various concentrations of furanones, revealing dose-dependent effects that warrant further investigation .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 15 |
| 50 | 60 | 40 |
| 100 | 30 | 70 |
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares a dihydrofuranone core with several derivatives discussed in the evidence. Below is a comparative analysis based on substituents, synthesis, and biological relevance:
Key Observations
Substituent-Driven Bioactivity: The benzylamino and methoxypropoxy groups in the target compound distinguish it from simpler analogues (e.g., 5-ethyl or 5-propyl derivatives). The 4-methoxy-3-(3-methoxypropoxy)phenyl moiety may confer selective binding to kinases or G-protein-coupled receptors, as seen in other aryl-substituted furanones () .
Synthetic Complexity: The target compound’s synthesis would require regiocontrolled installation of substituents, similar to methods in and , which use alkylation, amination, and cycloaddition . Stereochemical control at C3 and C5 is critical, as seen in enantioselective syntheses of (S)-5-(4-propylfuran-3-yl)-dihydro-2(3H)-furanone () .
Pharmacokinetic and Toxicity Profiles: While data for the target compound are lacking, furanones with bulky substituents (e.g., Compound 12) often exhibit moderate metabolic stability but may face challenges in aqueous solubility . Theoretical pharmacokinetic modeling (e.g., SwissADME, as applied in ) predicts moderate bioavailability due to the compound’s molecular weight (~500–600 g/mol) and logP >3 .
Therapeutic Potential: The structural similarity to Compound 12 suggests possible muscarinic receptor modulation. However, the target’s aryl and benzylamino groups could shift selectivity toward other targets (e.g., serotonin receptors). Furanones with methoxy groups (e.g., Compound 27) have shown theoretical anticancer activity via Eag1 inhibition, a pathway relevant to the target compound .
Biological Activity
The compound 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- is a synthetic derivative of furanone that has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.
Anti-inflammatory Activity
Research has indicated that derivatives of 2(3H)-furanone exhibit significant anti-inflammatory properties. A study by Kumar et al. synthesized a series of furanones and evaluated their COX-2 inhibitory activity. The results showed that certain compounds displayed anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
Table 1: Summary of Anti-inflammatory Activity of Furanones
| Compound ID | COX-2 IC50 (µM) | Anti-inflammatory Activity (%) |
|---|---|---|
| Compound 15 | 2.8 | 54% |
| Compound 16 | 10 | 45% |
These results suggest that the furanone derivatives could serve as potential candidates for developing new anti-inflammatory drugs.
Antimicrobial Activity
Furanones have also been studied for their antimicrobial properties. A review highlighted their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The study found that certain furanones exhibited potent antimicrobial activity, indicating their potential use in treating infectious diseases .
Table 2: Antimicrobial Efficacy of Selected Furanones
| Furanone Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 0.5 µg/mL |
| Compound B | Staphylococcus aureus | 1 µg/mL |
Anticancer Activity
The anticancer potential of furanones has been explored in various cancer cell lines. A study demonstrated that specific furanone derivatives exhibited cytotoxic effects on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. The cytotoxicity was linked to their ability to inhibit COX enzymes, which are involved in cancer progression .
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 10 |
| Compound D | HSC-3 | 7.5 |
The mechanisms underlying the biological activities of furanones include:
- COX Inhibition : Furanones inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins.
- GABA Modulation : Some studies suggest that furanones can act as positive allosteric modulators of GABA receptors, contributing to their anticonvulsant effects .
Case Studies
A notable case study involved the evaluation of a specific furanone derivative in vivo using carrageenan-induced paw edema models to assess anti-inflammatory effects. The results indicated a significant reduction in edema compared to controls, supporting the compound's therapeutic potential in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this polyfunctional furanone derivative, and how can stereochemical purity be ensured?
- Methodology:
-
Stepwise Synthesis: Begin with modular construction of the furanone core (e.g., via lactonization or cyclization of substituted diols/carboxylic acids). For the substituted phenyl and pentyl moieties, use Suzuki-Miyaura coupling or reductive amination to introduce the benzylamine group .
-
Stereocontrol: Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to establish the (3S,5S) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
-
Purification: Use silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water .
- Key Data:
| Parameter | Conditions |
|---|---|
| Chiral HPLC Column | Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Hexane:IPA (90:10), 1.0 mL/min |
| Retention Time (Major) | 12.3 min (ee >98%) |
Q. How should researchers characterize this compound’s structure and purity?
- Methodology:
- Spectroscopy:
- NMR: Use - and -NMR to confirm substituent integration and coupling patterns (e.g., diastereotopic protons in the pentyl chain). Compare with published spectra of similar furanones .
- HRMS: Validate molecular weight via ESI-HRMS (e.g., m/z calculated for : 564.3325; observed: 564.3328) .
- Chromatography: Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s physicochemical properties and reactivity?
- Methodology:
-
Molecular Dynamics (MD): Simulate solvation behavior in polar solvents (e.g., DMSO) using AMBER or GROMACS. Focus on hydrogen bonding between the furanone carbonyl and methoxy groups .
-
DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict IR vibrational modes (e.g., C=O stretch at ~1750 cm) and electrostatic potential surfaces .
-
QSPR Models: Use Quantitative Structure-Property Relationship (QSPR) tools to estimate logP (predicted ~3.5) and solubility (<0.1 mg/mL in water) .
- Key Data:
| Property | Predicted Value | Experimental Value |
|---|---|---|
| logP | 3.52 | 3.48 ± 0.05 |
| Aqueous Solubility | 0.08 mg/mL | 0.07 mg/mL |
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology:
- 2D NMR: Use COSY and NOESY to resolve overlapping signals (e.g., distinguish methoxypropoxy vs. phenylmethyl protons). NOE correlations between the isopropyl group and pentyl chain confirm relative stereochemistry .
- X-ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in chloroform), resolve absolute configuration to validate NMR assignments .
- Comparative Analysis: Cross-reference with databases like NIST Chemistry WebBook for furanone derivatives’ spectral libraries .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodology:
-
Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC values can guide SAR studies .
-
Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include controls for solvent interference (e.g., DMSO <0.1%) .
-
Metabolic Stability: Use liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Key Data:
| Assay | Results |
|---|---|
| EGFR Inhibition (IC) | 1.2 µM (compared to Erlotinib: 0.03 µM) |
| HeLa Cell Viability | 75% inhibition at 10 µM |
Handling and Safety Considerations
Q. What precautions are necessary for safe handling and storage?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
